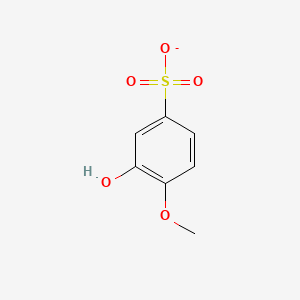

3-Hydroxy-4-methoxybenzenesulfonate

Beschreibung

Eigenschaften

Molekularformel |

C7H7O5S- |

|---|---|

Molekulargewicht |

203.188 |

IUPAC-Name |

3-hydroxy-4-methoxybenzenesulfonate |

InChI |

InChI=1S/C7H8O5S/c1-12-7-3-2-5(4-6(7)8)13(9,10)11/h2-4,8H,1H3,(H,9,10,11)/p-1 |

InChI-Schlüssel |

PFXZMBNHLUZPPW-UHFFFAOYSA-M |

SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)[O-])O |

Herkunft des Produkts |

United States |

Biological Activity and Pharmacological Profiling of 3-Hydroxy-4-Methoxybenzenesulfonate Derivatives: A Technical Guide for Drug Development

Executive Summary

In the competitive landscape of respiratory pharmaceutical development, the selection and validation of active pharmaceutical ingredients (APIs) dictate clinical efficacy. 3-Hydroxy-4-methoxybenzenesulfonate (3H4MBS)—frequently formulated as a potassium salt (CAS No: 74499-12-0)[1]—is a critical positional isomer of the widely utilized expectorant sulfogaiacol[2]. As a Senior Application Scientist, I have designed this technical whitepaper to dissect the biological activity, pharmacokinetic parameters, and the rigorous experimental methodologies required to validate the efficacy of 3H4MBS derivatives in modern drug development pipelines.

Physicochemical and Pharmacokinetic Profiling

Understanding the physicochemical nature of 3H4MBS is foundational to predicting its biological behavior and formulation stability. The compound is characterized by a sulfonic acid group, a methoxyl group at position 4, and a phenolic hydroxyl group at position 3 of the benzene ring[3]. Its high aqueous solubility makes it an ideal candidate for oral liquid formulations, though its hygroscopic nature demands specific packaging considerations[3].

Table 1: Physicochemical and Pharmacological Parameters of Potassium 3H4MBS

| Parameter | Value / Description | Clinical / Experimental Relevance |

| Chemical Name | Potassium 3-hydroxy-4-methoxybenzenesulfonate | Active pharmaceutical ingredient (API)[1][4] |

| Molecular Weight | 242.29 g/mol | Low MW facilitates rapid gastrointestinal absorption[4] |

| Aqueous Solubility | Highly soluble | Ideal for oral liquid formulations (e.g., syrups)[3] |

| Solution pH (5% w/v) | 4.0 – 5.5 | Mildly acidic; requires buffering in multi-API matrices[3] |

| Melting Point | 231 – 232 °C | Indicates high crystalline stability[3] |

| Hygroscopicity | High | Requires moisture-barrier packaging (e.g., Alu/Alu blisters)[3] |

Mechanistic Biology: The Gastropulmonary Reflex

The biological activity of 3H4MBS is not driven by direct interaction with the bronchial epithelium upon systemic circulation. Instead, it operates via a highly efficient neurogenic pathway known as the gastropulmonary reflex[5].

-

Gastric Irritation : Upon oral administration, the sulfonic and phenolic moieties mildly irritate the gastric mucosa[5].

-

Afferent Stimulation : This localized irritation triggers vagal afferent nerve endings in the stomach lining.

-

Efferent Activation : The signal is relayed to the medullary secretory center, which subsequently fires parasympathetic efferent signals to the bronchial glands.

-

Mucolysis : The ultimate biological response is the hypersecretion of a less viscous, highly hydrated fluid into the airway lumen. This effectively reduces mucus viscoelasticity and facilitates ciliary clearance[2].

Additionally, the compound exhibits weak antiseptic properties, providing secondary prophylactic benefits against opportunistic respiratory pathogens[3].

Gastropulmonary reflex pathway mediating the expectorant action of 3H4MBS derivatives.

Experimental Workflows for Biological Evaluation

To empirically validate the expectorant efficacy of 3H4MBS formulations, the in vivo tracheal phenol red secretion assay is the industry gold standard. This protocol is designed as a self-validating system; it relies on the physiological principle that phenol red, when injected systemically, is partially excreted by the respiratory mucosal glands. By quantifying the dye in the trachea, we indirectly measure the volume of airway surface liquid (ASL) secretion[6].

Causality in Protocol Design:

-

Fasting (12 hours) : Eliminates gastric content variability. The presence of food buffers the gastric mucosa, which would dampen the mild irritation required to trigger the vagal afferent reflex, leading to false-negative readouts.

-

Positive Control Integration : Ammonium chloride (NH₄Cl) must be used concurrently. If the NH₄Cl cohort fails to show increased secretion, the entire assay is invalidated, ensuring systemic trustworthiness.

-

Alkalinization (NaHCO₃) : Phenol red is a pH indicator. Tracheal washings are naturally variable in pH. Adding 5% NaHCO₃ forces the dye into its basic, deeply red anionic state, ensuring maximum absorbance and accurate quantification at 546 nm[6][7].

Step-by-Step Protocol:

-

Acclimation & Fasting : Acclimate ICR mice for 7 days. Fast the subjects for 12 hours prior to the experiment, providing water ad libitum.

-

Dosing : Administer 3H4MBS (e.g., 100-500 mg/kg) via oral gavage (p.o.). Concurrently dose a negative control group with saline and a positive control group with NH₄Cl (1000 mg/kg).

-

Tracer Administration : Exactly 30 minutes post-dosing, administer a 5% phenol red solution in saline (10 mL/kg) via intraperitoneal (i.p.) injection[6].

-

Tissue Harvesting : 30 minutes post-tracer injection, euthanize the mice via cervical dislocation. Carefully excise the trachea from the thyroid cartilage to the main stem bronchi, strictly avoiding blood contamination which would skew spectrophotometric readings[6].

-

Extraction : Place the isolated trachea in 1 mL of normal saline. Ultrasonicate for 15 minutes to fully lyse the mucosal cells and release the bound phenol red into the solvent[6][7].

-

Quantification : Add 1 mL of 5% NaHCO₃ to the saline extract. Measure the optical density (OD) of the resulting fluid at 546 nm using a UV-Vis spectrophotometer[7].

Step-by-step experimental workflow for the in vivo tracheal phenol red secretion assay.

Analytical Quality Control (HPLC Validation)

To ensure the integrity of the 3H4MBS used in biological assays, its concentration and purity must be verified. A validated High-Performance Liquid Chromatography (HPLC) method is employed[8]. The optimal setup utilizes an analytical C8 column maintained at 25°C. The mobile phase consists of a gradient mixture of methanol and 0.02 M tetrabutylammonium sulfate, with UV detection set at 280 nm[8].

Mechanistic insight: The use of the ion-pairing reagent (tetrabutylammonium sulfate) is critical. Because 3H4MBS is a highly polar sulfonate, running it through a standard reverse-phase column without ion-pairing would cause it to elute immediately in the void volume, destroying chromatographic resolution and assay trustworthiness[8].

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. nbinno.com [nbinno.com]

- 3. us.metoree.com [us.metoree.com]

- 4. Potassium 3-hydroxy-4-methoxybenzene-1-sulfonate - CAS - 5011-21-2 | Axios Research [axios-research.com]

- 5. scribd.com [scribd.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

3-Hydroxy-4-Methoxybenzenesulfonate: A Versatile Building Block in Organic Synthesis and Pharmaceutical Development

Executive Summary

In the landscape of organic synthesis and active pharmaceutical ingredient (API) manufacturing, 3-hydroxy-4-methoxybenzenesulfonate (commonly referred to as guaiacol-5-sulfonate) serves as a highly versatile, yet often misunderstood, building block. While its positional isomer, 4-hydroxy-3-methoxybenzenesulfonate, dominates commercial expectorant formulations as potassium guaiacolsulfonate[1], the 5-isomer offers unique orthogonal reactivity. As a Senior Application Scientist, I have designed this technical guide to deconstruct the causality behind its chemical behavior, outline self-validating synthetic protocols, and demonstrate its utility in downstream drug development workflows.

Chemical Identity & Structural Causality

To leverage 3-hydroxy-4-methoxybenzenesulfonic acid (CID 24181)[2] effectively, one must first understand the stereoelectronic forces governing its structure.

The molecule features a benzene ring substituted with a hydroxyl group (-OH), a methoxy group (-OCH₃), and a sulfonate group (-SO₃H). The chemical behavior of this building block is dictated by two primary factors:

-

Solubility & Leaving Group Dynamics: The highly polar sulfonate group dramatically enhances aqueous solubility, a critical parameter for oral bioavailability in API formulations[3]. In cross-coupling chemistry, the sulfonate can be activated into a pseudo-halide, serving as an excellent leaving group for palladium-catalyzed reactions.

-

Electronic Activation: The electron-donating -OH and -OCH₃ groups enrich the aromatic π-system. However, the -OH group is a stronger activating group than the -OCH₃ group. The smaller steric profile of the hydroxyl proton allows the oxygen's p-orbital to achieve optimal coplanarity with the aromatic ring, maximizing resonance (+R) electron donation. This stereoelectronic disparity is the root cause of the regioselectivity observed during its synthesis[4].

Synthetic Pathways & Mechanistic Insights

The classical synthesis of 3-hydroxy-4-methoxybenzenesulfonate relies on the electrophilic aromatic substitution of guaiacol (2-methoxyphenol) using oleum or concentrated sulfuric acid[4].

Because the -OH group is the dominant directing group, electrophilic attack by sulfur trioxide (SO₃) occurs preferentially at the para position relative to the -OH group, yielding the kinetic 4-isomer (4-hydroxy-3-methoxybenzenesulfonate) as the major product. The 5-isomer (3-hydroxy-4-methoxybenzenesulfonate) is formed as a secondary product via the competing, weaker directing effect of the -OCH₃ group, typically resulting in a 10–15% relative yield[4].

Electrophilic aromatic substitution pathway of guaiacol sulfonation.

Applications in Drug Development: The Sulfonamide Workflow

Beyond its use as an expectorant, 3-hydroxy-4-methoxybenzenesulfonate is a premium scaffold for synthesizing complex sulfonamide APIs. To utilize the sulfonate group without triggering unwanted side reactions at the electron-rich phenol, an orthogonal protection strategy is required. By masking the free hydroxyl group, the sulfonate can be converted into a highly reactive sulfonyl chloride, which is subsequently trapped by various amines.

Workflow for converting the sulfonate building block into a sulfonamide API.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Regioselective Synthesis and Crystallographic Resolution

To obtain high-purity 3-hydroxy-4-methoxybenzenesulfonate, one must separate it from the dominant 4-isomer. This protocol utilizes the differential hydration states and solubilities of their potassium salts[1][3].

-

Sulfonation: Dissolve 100 mmol of guaiacol in a dry, non-reactive solvent (or use neat) and cool to 0°C. Dropwise, add 110 mmol of oleum (20% SO₃). Maintain the temperature below 40°C to prevent thermal demethylation.

-

Quenching & Neutralization: Carefully pour the reaction mixture over 200 g of crushed ice. Slowly add a saturated solution of potassium carbonate (K₂CO₃) until the pH reaches 7.0–7.5.

-

Fractional Crystallization (The Validation Step): Concentrate the aqueous solution under reduced pressure until precipitation begins. Cool to 4°C. The major 4-isomer will preferentially crystallize as a hemihydrate[1]. Filter the crystals.

-

Isolation of the 5-Isomer: The mother liquor is now enriched with potassium 3-hydroxy-4-methoxybenzenesulfonate. Further concentrate the mother liquor and induce crystallization using a cold ethanol anti-solvent crash.

-

Self-Validation: Confirm the separation via Thermogravimetric Analysis (TGA). The 4-isomer will show a distinct mass loss corresponding to its hemihydrate state, whereas the 5-isomer's hydration state varies (0 to 13.5% water) depending on the exact ethanol ratio used[3].

Protocol 2: Conversion to Sulfonamide API Scaffold

-

Protection: Suspend 10 mmol of potassium 3-hydroxy-4-methoxybenzenesulfonate in 20 mL of pyridine. Add 15 mmol of acetic anhydride (Ac₂O) and stir at room temperature for 4 hours. Concentrate in vacuo.

-

Chlorosulfonation: Dissolve the protected intermediate in 15 mL of anhydrous dichloromethane (DCM). Add 2 drops of DMF as a catalyst, followed by 20 mmol of thionyl chloride (SOCl₂). Reflux for 3 hours. The reaction is self-validating: the cessation of HCl/SO₂ gas evolution indicates complete conversion to the sulfonyl chloride.

-

Amidation: Cool the mixture to 0°C. Slowly add 25 mmol of the desired primary or secondary amine and 30 mmol of N,N-Diisopropylethylamine (DIPEA). Stir for 2 hours, then wash with 1M HCl and brine to yield the protected sulfonamide.

Quantitative Data & Analytical Characterization

To ensure rigorous quality control, the quantitative differences between the isomers and their analytical signatures are summarized below.

Table 1: Isomeric Distribution and Hydration States in Guaiacol Sulfonation

| Compound | Directing Group | Relative Yield | Hydration State | Separation Difficulty |

|---|---|---|---|---|

| 4-Hydroxy-3-methoxybenzenesulfonate | -OH (Position 1) | 85–90%[4] | Hemihydrate (max 2/3 mol H₂O)[1] | Baseline |

| 3-Hydroxy-4-methoxybenzenesulfonate | -OCH₃ (Position 2) | 10–15% [4] | Anhydrate to Dihydrate (0–13.5% H₂O) [3] | Moderate |

| Disulfonic acid derivatives | Over-sulfonation | 5–8%[4] | N/A | High |

Table 2: Spectroscopic Characterization Data for the 5-Isomer

| Analytical Method | Key Signal / Shift | Structural Assignment | Diagnostic Value |

|---|---|---|---|

| ¹H NMR (D₂O) | δ 7.35 (d, J = 2.1 Hz, 1H) | Aromatic proton (ortho to SO₃H) | Differentiates from the 4-isomer's splitting pattern. |

| ¹H NMR (D₂O) | δ 3.88 (s, 3H) | Methoxy (-OCH₃) protons | Confirms the retention of the methoxy group. |

| FT-IR (ATR) | 1180 cm⁻¹, 1040 cm⁻¹ | S=O asymmetric/symmetric stretch | Validates the presence of the sulfonate group. |

| LC-UV | λ_max ≈ 278 nm | Conjugated aromatic system | Used for USP assay quantification[3]. |

References

-

"3-Hydroxy-4-methoxybenzenesulfonic acid | C7H8O5S | CID 24181", PubChem, National Institutes of Health. URL: [Link]

-

"Solid-State Properties and Dehydration Behavior of the Active Pharmaceutical Ingredient Potassium Guaiacol-4-sulfonate", Crystal Growth & Design, ACS Publications. URL: [Link]

-

"Physicochemical Properties and Method for Determination of Potassium Guaiacolsulfonate", Journal of AOAC International, Oxford Academic. URL: [Link]

Sources

The Discovery, Synthesis, and Clinical Heritage of 3-Hydroxy-4-methoxybenzenesulfonate

A Technical Whitepaper for Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary & Historical Grounding

In the late 19th century, the standard of care for severe respiratory infections, including tuberculosis and bronchitis, relied heavily on raw wood creosote and its primary active constituent, guaiacol (2-methoxyphenol). While effective as an expectorant, raw guaiacol was notoriously caustic, causing severe mucosal irritation, gastrointestinal distress, and possessing a highly offensive taste that severely limited patient compliance.

In 1898, Emil Barell, a pioneering chemist at Hoffmann-La Roche, hypothesized that masking the lipophilic phenol ring with a highly hydrophilic functional group could mitigate its toxicity while preserving its therapeutic efficacy 1. By subjecting guaiacol to electrophilic aromatic sulfonation, Barell successfully synthesized a water-soluble potassium salt, introduced to the medical community under the trade name "Thiocol" 1. This breakthrough marked a watershed moment in rational drug design, transitioning respiratory therapy from crude extracts to purified, well-tolerated active pharmaceutical ingredients (APIs).

Today, the specific isomer 3-Hydroxy-4-methoxybenzenesulfonate (often referred to as guaiacol-5-sulfonate) remains a critical subject of study for its mucolytic properties and its role as a high-purity analytical reference standard.

Chemical Identity and Regioselectivity

The synthesis of 3-Hydroxy-4-methoxybenzenesulfonate is governed by the rules of electrophilic aromatic substitution. Because both the hydroxyl (-OH) and methoxy (-OCH3) groups on the guaiacol ring are ortho/para-directing activators, they compete to direct the incoming sulfonate group (-SO3H).

The -OH group is a stronger electron-donating group via resonance than the -OCH3 group. Consequently, the major thermodynamic product is typically sulfonated para to the -OH group, yielding 4-hydroxy-3-methoxybenzenesulfonate (guaiacol-4-sulfonate) 2. However, sulfonation para to the methoxy group also occurs concurrently, yielding the critical isomer 3-Hydroxy-4-methoxybenzenesulfonate (guaiacol-5-sulfonate) 2. Commercial potassium guaiacolsulfonate (Sulfogaiacol) is historically a mixture of these two isomers, necessitating rigorous analytical workflows to isolate and quantify the 5-sulfonate variant for precision formulation.

Physicochemical Properties & Solid-State Characterization

Understanding the solid-state properties of 3-Hydroxy-4-methoxybenzenesulfonate is critical for formulation stability and quality control. The API predominantly crystallizes as a hemihydrate in the monoclinic space group C2/c2. Dehydration to an anhydrate form occurs under vacuum at elevated temperatures (e.g., 443 K), but this anhydrate is metastable and rapidly reverts to the hemihydrate upon exposure to ambient humidity (e.g., 45% RH at 298 K) [[3]]().

Table 1: Quantitative Physicochemical Summary

| Property | Value / Description |

| Chemical Name | 3-Hydroxy-4-methoxybenzenesulfonic acid |

| CAS Registry Number | 879-98-1 (Acid) / 1321-14-8 (Potassium salt) |

| Molecular Formula | C₇H₈O₅S (Acid) / C₇H₇KO₅S (Potassium salt) |

| Molecular Weight | 204.20 g/mol (Acid) / 242.29 g/mol (Potassium salt) |

| Crystal System | Monoclinic (Space group C2/c) |

| Stable Hydration State | Hemihydrate (0.5 H₂O per molecule) |

| Aqueous Solubility | Highly soluble (~133 mg/mL at 25°C) |

Pharmacological Mechanism of Action

As an expectorant, 3-Hydroxy-4-methoxybenzenesulfonate facilitates the clearance of tenacious phlegm from the respiratory tract, making coughs more productive 4. Its mechanism is dual-faceted:

-

Vagal Reflex Arc: Upon oral administration, the compound mildly stimulates the gastric mucosa. This triggers an afferent parasympathetic signal via the vagus nerve to the medullary center, which subsequently sends efferent signals to the bronchial secretory glands 5.

-

Direct Mucolysis: The resulting increase in bronchial water and electrolyte secretion dilutes the cross-linked mucin glycoproteins, significantly reducing mucus viscoelasticity and enhancing mucociliary clearance [[4]]().

Pharmacological vagal reflex arc and mucolytic mechanism of action.

Self-Validating Synthesis & Manufacturing Protocol

To synthesize 3-Hydroxy-4-methoxybenzenesulfonate with high reproducibility, thermodynamic control must be strictly maintained. If the temperature exceeds 80°C, oxidative degradation of the phenol ring occurs, leading to dark, tarry impurities. The following protocol utilizes built-in validation steps to ensure structural integrity.

Protocol: Controlled Sulfonation of Guaiacol

-

Reagent Preparation: Charge a jacketed glass reactor with 1.0 molar equivalent of pure guaiacol (2-methoxyphenol). Cool the reactor to 10°C using a recirculating chiller.

-

Causality: Pre-cooling prevents rapid exothermic spikes upon acid addition, which would otherwise skew the isomer ratio toward unwanted byproducts and cause oxidative charring.

-

-

Sulfonation: Slowly add 1.1 molar equivalents of concentrated sulfuric acid (98%) dropwise under continuous overhead stirring. Maintain the internal temperature strictly between 40°C and 50°C.

-

Causality: This specific temperature window provides the exact activation energy required for electrophilic aromatic substitution while remaining safely below the threshold for thermal degradation.

-

-

In-Process Validation: After 4 hours, sample the reaction mixture. Neutralize a 1 mL aliquot and analyze via Thin Layer Chromatography (TLC) using an Ethyl Acetate/Methanol (8:2) eluent.

-

Self-Validation: The reaction is deemed complete only when the raw guaiacol spot (Rf ~0.8) completely disappears, leaving only baseline sulfonate spots. Proceeding before this validation results in unreacted phenol contamination.

-

-

Neutralization & Crystallization: Quench the reaction mixture into ice water and slowly neutralize with Potassium Carbonate (K₂CO₃) until a pH of 7.0 is reached. Concentrate the aqueous solution under reduced pressure until supersaturation is achieved, then cool to 4°C to precipitate the potassium guaiacolsulfonate hemihydrate crystals.

-

Isomer Enrichment: To enrich the 3-hydroxy-4-methoxybenzenesulfonate (5-sulfonate) fraction, perform fractional crystallization using a water/ethanol co-solvent system, leveraging the differential solubilities of the 4- and 5-isomers.

Analytical Quality Control Workflows

Because the 4-sulfonate and 5-sulfonate isomers possess identical molecular weights and similar pKa values, standard titration or simple UV assays are entirely insufficient for purity validation. A validated High-Performance Liquid Chromatography (HPLC) method utilizing an ion-pairing reagent is required to resolve the isomers 6.

Table 2: Validated HPLC Gradient Program for Isomer Separation

| Time (min) | Mobile Phase A (0.02 M TBA Sulfate) | Mobile Phase B (Methanol) | Flow Rate |

| 0.0 - 7.0 | 80% | 20% | 1.0 mL/min |

| 7.0 - 12.5 | Linear decrease to 50% | Linear increase to 50% | 1.0 mL/min |

| 12.5 - 15.0 | 80% (Re-equilibration) | 20% (Re-equilibration) | 1.0 mL/min |

Note: Separation is performed on a C8 column maintained at 25°C with UV detection at 280 nm.6

HPLC analytical workflow for the isolation and quantification of sulfonate isomers.

References

-

Crystal Growth & Design - ACS Publications. Solid-State Properties and Dehydration Behavior of the Active Pharmaceutical Ingredient Potassium Guaiacol-4-sulfonate. Retrieved from:[Link]

-

ResearchGate. Solid-State Properties and Dehydration Behavior of the Active Pharmaceutical Ingredient Potassium Guaiacol-4-sulfonate. Retrieved from:[Link]

-

GlobalRx. Introduction to Hydrocodone Bitartrate/Potassium Guaiacolsulfonate Syrup. Retrieved from:[Link]

-

NBInno. The Role of Sulfogaiacol in Modern Expectorant Formulations. Retrieved from:[Link]

-

VSMU History of Pharmacy. History of Pharmacy and Pharmaceuticals (Roche & Thiocol). Retrieved from:[Link]

-

National Center for Biotechnology Information (PMC). Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. Retrieved from:[Link]

Sources

Application Note: 3-Hydroxy-4-methoxybenzenesulfonate as an Analytical Standard in Pharmaceutical Quality Control

Audience: Researchers, analytical scientists, and drug development professionals. Focus: Analytical method development, impurity profiling, and pharmacokinetic validation.

Introduction & Scope

3-Hydroxy-4-methoxybenzenesulfonate (often referred to as 5-guaiacolsulfonate) is a critical analytical reference standard utilized in the pharmaceutical industry [1]. It is predominantly employed during the impurity profiling and quality control of Potassium Guaiacolsulfonate, a widely used expectorant Active Pharmaceutical Ingredient (API) [2].

During the industrial sulfonation of guaiacol, electrophilic aromatic substitution yields a mixture of isomers—predominantly 4-hydroxy-3-methoxybenzenesulfonate and 3-hydroxy-4-methoxybenzenesulfonate [3]. Because regulatory guidelines (such as the USP and EP) require precise characterization of API compositions, achieving baseline chromatographic resolution of these isomers is a strict requirement for batch release and pharmacokinetic tracking.

Mechanistic Insights: The Analytical Challenge

The Void Volume Dilemma

From an analytical perspective, 3-Hydroxy-4-methoxybenzenesulfonate presents a distinct challenge. The molecule features both a phenolic hydroxyl group and a highly acidic sulfonate moiety ( pKa<1 ). Under typical reverse-phase liquid chromatography (RPLC) conditions (e.g., water/acetonitrile with 0.1% formic acid), the sulfonate group remains fully ionized. This extreme polarity causes the analyte to exhibit virtually no affinity for a standard C18 stationary phase, resulting in elution at or near the column void volume ( t0 ). Elution at t0 leads to severe matrix suppression in MS detection and prevents the resolution of structural isomers.

The Solution: Ion-Pairing Chromatography (IPC)

To overcome this limitation, our validated protocol employs an ion-pairing reagent, specifically Tetrabutylammonium hydroxide (TBAH) .

-

Causality: The bulky, positively charged tetrabutylammonium ion forms a neutral, lipophilic transient complex with the negatively charged sulfonate group of the analyte.

-

Effect: This complex partitions effectively into the hydrophobic C18 stationary phase, drastically increasing the retention factor ( k′ ). By extending the retention time, the subtle steric and electronic differences between the 3-hydroxy-4-methoxy and 4-hydroxy-3-methoxy isomers can interact with the stationary phase long enough to drive baseline separation.

Visualizations of Analytical Logic

Caption: Workflow for Analytical Method Validation (AMV) using 3-Hydroxy-4-methoxybenzenesulfonate.

Caption: Chromatographic decision tree for resolving guaiacolsulfonate isomers.

Quantitative Data & Specifications

Table 1: Physicochemical Properties

| Property | Value / Specification | Reference |

| CAS Number (Acid) | 879-98-1 | [4] |

| CAS Number (Potassium Salt) | 74499-12-0 | [2] |

| Molecular Formula | C₇H₈O₅S (Acid) / C₇H₇KO₅S (Salt) | [1] |

| Monoisotopic Mass | 204.01 Da (Acid) | [1] |

| XLogP3 | 0.3 | [1] |

| Solubility | Soluble in water; slightly soluble in methanol | [3] |

Table 2: Optimized HPLC-UV Method Parameters

| Parameter | Setting | Scientific Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | High theoretical plate count is required for baseline isomer resolution. |

| Mobile Phase A | 10 mM Phosphate buffer (pH 6.5) + 5 mM TBAH | TBAH acts as the ion-pairing agent; pH 6.5 ensures the phenolic -OH remains protonated to maintain a single ionization state. |

| Mobile Phase B | Acetonitrile | Facilitates the elution of the lipophilic ion-pair complex. |

| Flow Rate | 1.0 mL/min | Optimal linear velocity for standard 4.6 mm ID analytical columns. |

| Detection | UV at 274 nm | Corresponds to the λmax of the aromatic ring of guaiacolsulfonates. |

| Column Temp | 30°C | Stabilizes column backpressure and ensures reproducible retention times. |

Experimental Protocols

Protocol 1: Preparation of the Analytical Standard

Critical Note: The potassium salt of 3-hydroxy-4-methoxybenzenesulfonate is highly hygroscopic. Failure to account for ambient water absorption will result in artificially low assay values and failed mass balances.

-

Moisture Determination: Perform a Karl Fischer (KF) titration on a separate 50 mg aliquot of the standard powder to determine the exact water content percentage ( W ).

-

Weighing: Accurately weigh approximately 25.0 mg of the 3-Hydroxy-4-methoxybenzenesulfonate reference standard into a 25 mL Class-A volumetric flask. Record the exact mass ( M ).

-

Dissolution: Add 15 mL of HPLC-grade water. Sonicate for 5 minutes at room temperature to ensure complete dissolution.

-

Volume Adjustment: Dilute to the mark with HPLC-grade water. This yields a stock solution of approximately 1.0 mg/mL.

-

Working Standard Dilution: Dilute the stock solution 1:10 with Mobile Phase A to achieve a final working concentration of 100 µg/mL.

-

Causality: Diluting the final working standard in the mobile phase rather than pure water prevents solvent-mismatch during injection, which otherwise causes peak fronting and poor integration.

-

Protocol 2: Chromatographic Separation and System Suitability Testing (SST)

Self-Validating System: This protocol includes mandatory SST criteria to ensure the system is capable of resolving the critical pair before any unknown samples are analyzed.

-

System Equilibration: Purge the HPLC system with Mobile Phase A and B. Equilibrate the C18 column with 90% A / 10% B for at least 30 column volumes until the baseline is completely stable.

-

Causality: Ion-pairing reagents like TBAH require significantly extended equilibration times compared to standard buffers because the bulky alkyl chains must fully coat and saturate the stationary phase to create a dynamic ion-exchange surface.

-

-

SST Injection: Inject 10 µL of a resolution mixture containing both 3-hydroxy-4-methoxybenzenesulfonate and 4-hydroxy-3-methoxybenzenesulfonate (100 µg/mL each).

-

Validation Criteria (Must Pass):

-

Resolution ( Rs ): Must be ≥1.5 between the two isomers.

-

Tailing Factor ( Tf ): Must be ≤1.5 for the 3-hydroxy-4-methoxybenzenesulfonate peak.

-

Precision (RSD): The relative standard deviation of the peak area for 5 replicate injections must be ≤2.0% .

-

-

Sample Analysis: Once SST criteria are met, inject the unknown API sample. Bracket the sample injections with the reference standard every 10 injections to correct for any retention time drift caused by gradual ion-pair depletion over the run sequence.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 24181, 3-Hydroxy-4-methoxybenzenesulfonic acid." PubChem, [Link].

-

Axios Research. "Potassium 3-hydroxy-4-methoxybenzene-1-sulfonate - CAS - 5011-21-2." API Reference Standards, [Link].

-

CAS Common Chemistry. "3-Hydroxy-4-methoxybenzenesulfonic acid." American Chemical Society, [Link].

Application Note: Robust GC-MS Derivatization Protocol for 3-Hydroxy-4-methoxybenzenesulfonate

Here is a comprehensive, field-ready Application Note detailing the methodology, mechanistic rationale, and validation protocols for the GC-MS analysis of 3-Hydroxy-4-methoxybenzenesulfonate.

Executive Summary & Mechanistic Rationale

3-Hydroxy-4-methoxybenzenesulfonate (frequently encountered in pharmaceutical formulations as an alkali salt, such as potassium guaiacolsulfonate) presents a formidable analytical challenge for Gas Chromatography-Mass Spectrometry (GC-MS). The molecule contains two highly polar, hydrogen-bonding functional groups: a phenolic hydroxyl (-OH) and a sulfonic acid (-SO3H) moiety.

Causality of Derivatization: Direct GC-MS injection of this compound is impossible; the high polarity leads to irreversible adsorption in the GC inlet, while the thermal lability of the sulfonic acid group causes complete degradation at vaporization temperatures. To achieve volatility and thermal stability, the active hydrogens must be chemically replaced. Silylation utilizing N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS) is the gold standard for this transformation, converting the analyte into a volatile Di-TMS derivative[1].

The "Salt" Challenge: Silylating reagents react exclusively with free protons (active hydrogens). Because sulfonates are typically formulated as alkali salts (-SO3K or -SO3Na), direct addition of BSTFA will result in a failed reaction. The protocol below introduces a critical pre-derivatization ion-exchange step to yield the free sulfonic acid, ensuring complete conversion[2].

Experimental Workflows

Fig 1: End-to-end sample preparation and silylation workflow for GC-MS analysis.

Phase 1: Sample Preparation & Acidification

Mechanistic Insight: Converting the sulfonate salt to a free acid is non-negotiable for silylation. We utilize a Strong Cation Exchange (SCX) resin to strip the alkali metal and protonate the sulfonate.

-

Condition an SCX Solid Phase Extraction (SPE) cartridge (H+ form) with 3 mL of MS-grade Methanol followed by 3 mL of 0.1 M HCl, and finally 3 mL of MS-grade water.

-

Load 1.0 mL of the aqueous sample (spiked with 10 µg/mL of 4-chlorobenzenesulfonic acid as an Internal Standard).

-

Collect the flow-through immediately. The SCX resin captures the alkali metal cations (K+/Na+) and releases H+, effectively converting the analyte in the flow-through to free 3-hydroxy-4-methoxybenzenesulfonic acid.

Phase 2: Rigorous Desiccation

Mechanistic Insight: BSTFA is extremely sensitive to water. Residual H₂O will hydrolyze BSTFA into trifluoroacetamide and hexamethyldisiloxane, destroying the reagent and halting the reaction.

-

Transfer the flow-through to a 2 mL glass derivatization vial.

-

Evaporate to complete dryness under a gentle stream of ultra-high-purity Nitrogen at 40°C, or lyophilize overnight.

-

Visual Check: The residue must appear as a completely dry, translucent film. Any oily residue indicates trapped moisture.

Phase 3: Silylation Reaction

-

Add 100 µL of anhydrous Acetonitrile to the dried residue. This acts as a phase transfer and solubilizing agent.

-

Add 100 µL of BSTFA containing 1% TMCS. A molar excess of at least 2:1 (reagent to active hydrogens) is strictly required.

-

Seal the vial tightly with a PTFE-lined cap.

-

Incubate at 75°C for 45 minutes. Causality: While the phenolic -OH silylates rapidly at room temperature, the highly acidic and sterically hindered -SO3H group requires elevated thermal energy to overcome the activation barrier for complete Di-TMS formation[1].

-

Cool to room temperature prior to GC-MS injection to prevent the loss of volatile derivatives upon opening.

Fig 2: Stepwise silylation mechanism of the phenolic and sulfonic acid moieties.

Alternative Orthogonal Method: Injection-Port Alkylation

For high-throughput laboratories or matrices where rigorous drying is prohibitive, an orthogonal approach using injection-port derivatization with tetraalkylammonium salts (e.g., Tetrabutylammonium hydrogen sulfate, TBA) can be employed. Mechanism: The TBA salt forms an ion-pair with the sulfonate in the aqueous/organic extract. Upon injection into the GC inlet at 250°C, a pyrolytic alkylation occurs instantly, yielding the butyl ester of the sulfonic acid[3]. While this method does not derivatize the phenolic -OH as efficiently as silylation, it serves as an excellent confirmatory technique for the sulfonate moiety.

Quantitative Data & Analytical Parameters

Table 1: Derivatization Reaction Parameters

| Parameter | Silylation (Primary Workflow) | Injection-Port Alkylation (Orthogonal) |

| Reagent | BSTFA + 1% TMCS | Tetrabutylammonium (TBA) |

| Target Moieties | Phenolic -OH, Sulfonic -SO3H | Sulfonic -SO3H |

| Reaction Temp | 75°C | 250°C (Pyrolytic, in GC Inlet) |

| Reaction Time | 45 minutes | Instantaneous |

| Moisture Tolerance | Extremely Low (<10 ppm) | Moderate |

Table 2: GC-MS (EI) Acquisition Parameters & Target Ions (GC Conditions: DB-5MS column, 1.0 mL/min He, Oven: 80°C to 280°C at 15°C/min)

| Analyte / Derivative | Molecular Weight (Da) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |

| 3-OH-4-MeO-Benzenesulfonate (Di-TMS) | 348.1 | 348[M]⁺ | 333, 269 |

| 4-Chlorobenzenesulfonic Acid (IS, TMS) | 264.0 | 264 [M]⁺ | 249, 185 |

| Mono-TMS Intermediate (Validation) | 276.1 | 276 [M]⁺ | 261 |

System Suitability & Self-Validating Design

Every robust protocol must be a self-validating system. To ensure that a "zero" reading means the analyte is truly absent—and not simply lost to a failed derivatization—the system relies on an internal feedback loop.

Validation Metric: The reaction is designed to produce a Di-TMS derivative. However, if moisture is present, the sample was not properly acidified, or the BSTFA reagent is degraded, a Mono-TMS intermediate (m/z 276) will appear in the chromatogram.

-

The analytical batch is only considered valid if the chromatographic peak area ratio of Mono-TMS to Di-TMS is < 0.05 (5%) .

-

If the Mono-TMS peak exceeds this threshold, the batch fails suitability. The analyst must discard the vials, check the nitrogen drying apparatus for moisture, and utilize a fresh, unopened ampoule of BSTFA.

Sources

Application Note: Synthesis, Purification, and Formulation of 3-Hydroxy-4-methoxybenzenesulfonate in Pharmaceutical Development

Introduction & Scientific Context

3-Hydroxy-4-methoxybenzenesulfonate (often utilized as its potassium salt, Potassium Guaiacolsulfonate or Sulfogaiacol) is a critical active pharmaceutical ingredient (API) and functional chemical building block. With a molecular weight of 204.20 g/mol for the free acid and 242.29 g/mol for the potassium salt[1][2], this compound is highly valued in the pharmaceutical industry as a potent orally active expectorant and mucolytic agent used to treat acute respiratory infections[3].

Beyond its direct clinical application, the unique structural combination of a sulfonate group and a phenolic hydroxyl group makes it a highly water-soluble precursor for synthesizing advanced APIs, azo dyes, and photographic chemicals[4]. This application note provides an in-depth technical guide to the mechanistic synthesis, purification protocols, and formulation strategies for this compound.

Mechanistic Insights: Electrophilic Aromatic Substitution (E-E-A-T)

The synthesis of 3-hydroxy-4-methoxybenzenesulfonate is driven by the direct sulfonation of guaiacol (o-methoxyphenol). Understanding the causality behind the reaction conditions is essential for maximizing yield and purity.

-

Electronic Directing Effects: The methoxy (-OCH₃) and hydroxyl (-OH) groups on the guaiacol ring are strong electron-donating groups that activate the aromatic ring toward electrophilic attack[5]. Due to steric hindrance and these ortho/para-directing effects, the sulfonation yields a specific isomeric mixture—predominantly 4-hydroxy-3-methoxybenzenesulfonate and 3-hydroxy-4-methoxybenzenesulfonate[6].

-

Causality of Reagent Selection: Historically, industrial synthesis employed nitromethane as a solvent and sulfur trioxide (SO₃) as the sulfonating agent. However, nitromethane poses severe explosion hazards, and SO₃ often leads to over-sulfonation[6]. Modern, optimized protocols utilize concentrated sulfuric acid (H₂SO₄) at strictly controlled low temperatures (-5°C to 10°C)[7]. This low-temperature kinetic control suppresses the oxidative degradation of the phenol ring and prevents the formation of di-sulfonated byproducts, ensuring a cleaner isomeric profile.

Experimental Protocols: Synthesis and Purification

To isolate high-purity API, the synthesis employs a classic "Liming Out" technique. This method leverages the differential solubility of calcium salts to separate the target compound from unreacted sulfuric acid.

Protocol: Optimized Synthesis of Potassium Guaiacolsulfonate via Calcium Intermediates

Note: This protocol is designed as a self-validating system. Visual and chemical cues at each step confirm the success of the previous operation.

Step 1: Low-Temperature Sulfonation

-

Charge a jacketed glass reactor with 1.0 molar equivalent of concentrated sulfuric acid (H₂SO₄, 98%).

-

Engage the chiller to cool the reactor to between -5°C and 10°C.

-

Slowly add 1.0 molar equivalent of high-purity guaiacol under continuous, vigorous agitation.

-

Maintain the temperature strictly below 10°C and allow the reaction to proceed for 2 to 4 hours.

Step 2: Neutralization (Liming Out)

-

Gradually add Calcium Carbonate (CaCO₃) or Calcium Oxide (CaO) to the reaction mixture.

-

Monitor the pH continuously. Stop the addition when the pH stabilizes between 6.5 and 7.5.

-

Self-Validation Checkpoint: The complete cessation of effervescence (CO₂ gas evolution) and a stable neutral pH indicate the total neutralization of excess sulfuric acid. The formation of a dense, white precipitate (CaSO₄) visually confirms the successful sequestration of the sulfate impurities.

Step 3: Filtration and Isomerization

-

Filter the slurry while warm to remove the insoluble calcium sulfate (CaSO₄). The filtrate now contains the highly soluble calcium 3-hydroxy-4-methoxybenzenesulfonate.

-

(Optional) To stabilize the isomeric ratio, add a catalytic amount of a Lewis acid (e.g., AlCl₃) to the filtrate, heat to 60–100°C for 2 hours, and cool to room temperature[7].

Step 4: Cation Exchange

-

To the refined filtrate, add a stoichiometric amount of Potassium Carbonate (K₂CO₃) (molar ratio 1:1.05).

-

Heat the mixture to 50–100°C for 2 hours.

-

Self-Validation Checkpoint: The precipitation of a fine white powder (CaCO₃) upon the addition of K₂CO₃ visually confirms the successful cation exchange. The target potassium salt remains in the aqueous phase[6].

Step 5: Crystallization and Recovery

-

Filter the hot solution to remove the precipitated CaCO₃. The filtrate must be completely clear.

-

Cool the filtrate to between -10°C and 0°C to induce the crystallization of Potassium Guaiacolsulfonate.

-

Collect the white crystalline powder via vacuum filtration and dry under vacuum at 60–70°C[8].

Fig 1. Synthesis workflow of Potassium Guaiacolsulfonate via calcium intermediate liming out.

Data Presentation: Quantitative Analysis

Table 1: Comparison of Sulfonation Methodologies

| Parameter | Legacy Method (Nitromethane/SO₃) | Optimized Method (Conc. H₂SO₄ / Liming Out) |

|---|---|---|

| Reagent Hazard | High (Explosive/Toxic) | Moderate (Corrosive) |

| Reaction Temperature | 40°C – 50°C | -5°C to 10°C |

| Byproduct Profile | High di-sulfonation | Minimal over-sulfonation |

| Purification Efficiency | Requires multiple recrystallizations | High purity via CaSO₄ precipitation |

| Overall Yield | ~60% | 75% – 80% |

Table 2: Analytical Specifications for API Grade (Potassium Salt)

| Property | Specification |

|---|---|

| CAS Number | 1321-14-8 (Mixture) / 74499-12-0 (Specific Isomer) |

| Molecular Formula | C₇H₇KO₅S |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water (≥ 2.5 mg/mL)[9], insoluble in ether |

| Assay (HPLC) | ≥ 99.0% |

| Stability | Light-sensitive (gradually turns pink upon exposure) |

Pharmacological Application & Formulation

In pharmaceutical applications, 3-Hydroxy-4-methoxybenzenesulfonate functions as an irritant expectorant[8].

Mechanism of Action: Upon oral administration and systemic absorption, the compound stimulates the bronchial mucosa glands via a vagally-mediated reflex. This stimulation increases the secretion of respiratory tract fluid, which effectively dilutes the mucus, reducing its viscoelasticity (thinning the phlegm)[3]. This mucolytic action significantly enhances mucociliary clearance, making it easier for patients to expectorate[8].

Formulation Considerations: Because the phenolic hydroxyl group is highly susceptible to light-induced oxidation (causing the API to degrade and turn light red over time), advanced formulations often incorporate antioxidants. For example, compounding the API with Vitamin C and stabilizing it within a beta-cyclodextrin inclusion complex prevents content degradation and ensures long-term shelf stability in oral liquid and soluble powder formulations[8].

Fig 2. Pharmacological mechanism of action of Sulfogaiacol in respiratory mucus clearance.

Sources

- 1. 3-Hydroxy-4-methoxybenzenesulfonic acid | C7H8O5S | CID 24181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Potassium Guaiacolsulfonate [drugfuture.com]

- 3. chembk.com [chembk.com]

- 4. 3-Hydroxy-4-Methoxybenzenesulfonic Acid Sodium Salt | 18436-49-2 | ChemicalCell [chemicalcell.com]

- 5. Sulfogaiacol | 7134-11-4 | Benchchem [benchchem.com]

- 6. CN104292136B - A kind of preparation method of thiocol - Google Patents [patents.google.com]

- 7. CN104292136A - Preparation method of sulfogaiacol - Google Patents [patents.google.com]

- 8. CN113813235B - Preparation method of soluble guaiacol potassium sulfonate powder - Google Patents [patents.google.com]

- 9. medchemexpress.com [medchemexpress.com]

analytical techniques for 3-Hydroxy-4-methoxybenzenesulfonate detection in environmental samples

Application Note: Advanced Analytical Techniques for the Detection of 3-Hydroxy-4-methoxybenzenesulfonate in Environmental Matrices

Target Audience: Researchers, Analytical Chemists, and Environmental Scientists.

Introduction & Environmental Context

3-Hydroxy-4-methoxybenzenesulfonate is a highly polar, water-soluble organic compound. It is predominantly synthesized alongside its positional isomer, 4-hydroxy-3-methoxybenzenesulfonate, to form potassium guaiacolsulfonate (sulfogaiacol)—a widely utilized pharmaceutical expectorant[1]. Due to the high consumption of these over-the-counter medications, the unmetabolized active ingredients and their byproducts are continuously discharged into municipal wastewater and surface water systems[2].

Detecting this specific isomer in complex environmental matrices presents a unique analytical challenge. The compound's extreme polarity prevents adequate retention on traditional reversed-phase columns, and its structural similarity to other guaiacol derivatives requires highly selective sample preparation and chromatographic resolution.

Physicochemical Challenges & Methodological Causality

To design a robust analytical method, one must first understand the causality dictated by the molecule's physicochemical properties:

-

Permanent Ionization: The sulfonate moiety (-SO₃⁻) is a strong acid (pKa < 1). Under typical environmental and chromatographic pH conditions, the molecule is permanently ionized.

-

Historical Limitations: Legacy methods for analyzing guaiacolsulfonate in pharmaceutical syrups rely on HPLC-UV coupled with multivariate calibration[3] or utilize non-volatile ion-pairing reagents like 0.02 M tetrabutylammonium sulfate to force retention on C8/C18 columns[4]. However, these non-volatile salts are strictly incompatible with Electrospray Ionization Mass Spectrometry (ESI-MS), as they cause catastrophic ion suppression and source contamination.

-

The HILIC Solution: To achieve MS compatibility without sacrificing retention, Hydrophilic Interaction Liquid Chromatography (HILIC) must be employed. HILIC utilizes a polar stationary phase enriched with an aqueous layer, allowing the highly polar sulfonate to partition effectively without the need for ion-pairing agents.

Analytical Workflow

Caption: Workflow for extraction and LC-MS/MS detection of 3-Hydroxy-4-methoxybenzenesulfonate.

Step-by-Step Experimental Protocols

Self-Validating Sample Preparation (WAX-SPE)

Causality: Environmental waters contain complex mixtures of humic acids, neutral organics, and basic compounds. Because 3-hydroxy-4-methoxybenzenesulfonate is a strong acid, a Weak Anion Exchange (WAX) polymeric sorbent (containing secondary/tertiary amines, pKa ~ 8) is optimal. At pH 6.0, the sorbent is positively charged, capturing the sulfonate via strong electrostatic interactions. This allows for aggressive orthogonal washing to remove interferences before eluting the analyte by shifting the pH.

Protocol:

-

Internal Standardization (Self-Validation): Spike 250 mL of filtered environmental water with 50 ng/L of an isotopically labeled internal standard (e.g., 4-hydroxybenzenesulfonate-d4). Purpose: This continuously corrects for matrix-induced ionization suppression and physical extraction losses.

-

Sample Adjustment: Adjust the sample to pH 6.0 ± 0.2 using dilute ammonium acetate.

-

SPE Conditioning: Condition the WAX cartridge (60 mg/3 mL) with 5 mL of Methanol, followed by 5 mL of LC-MS grade water.

-

Loading: Pass the 250 mL sample through the cartridge at a flow rate of 5 mL/min.

-

Orthogonal Washing:

-

Wash with 5 mL of 2% Formic Acid in water. Causality: The low pH neutralizes weak organic acids in the matrix, washing them away, while the strong sulfonate remains bound to the ionized WAX sorbent.

-

Wash with 5 mL of Methanol. Causality: Removes hydrophobic neutral interferences.

-

-

Elution: Elute the target analyte with 5 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH deprotonates the WAX sorbent, neutralizing its charge and releasing the permanently charged sulfonate.

-

Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 1 mL of 90:10 Acetonitrile:Water for HILIC compatibility.

Chromatographic Separation (HILIC)

Protocol:

-

Column: ZIC-HILIC (100 mm × 2.1 mm, 3.5 µm) or equivalent zwitterionic stationary phase.

-

Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (pH 6.8).

-

Mobile Phase B: LC-MS grade Acetonitrile.

-

Gradient Program:

-

0.0 - 2.0 min: 90% B (Isocratic hold to establish aqueous partition layer)

-

2.0 - 10.0 min: Linear ramp to 50% B (Elution of polar sulfonates)

-

10.0 - 12.0 min: Hold at 50% B

-

12.1 - 17.0 min: Re-equilibrate at 90% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

Tandem Mass Spectrometry (ESI- MS/MS)

Causality: The sulfonate group readily yields a deprotonated molecule [M-H]⁻. Negative Electrospray Ionization (ESI-) provides the highest signal-to-noise ratio.

-

Polarity: Negative Ion Mode (ESI-).

-

Capillary Voltage: 2.5 kV.

-

Desolvation Temperature: 400°C.

-

MRM Transitions for 3-Hydroxy-4-methoxybenzenesulfonate (MW ~204.2 g/mol ):

-

Quantifier Transition:m/z 203.0 → 188.0 (Collision Energy: 15 eV). Causality: Represents the loss of a methyl radical (-CH₃, 15 Da) from the methoxy group.

-

Qualifier Transition:m/z 203.0 → 123.0 (Collision Energy: 25 eV). Causality: Represents the cleavage of the sulfonate group (-SO₃, 80 Da).

-

Quantitative Data & Method Validation

To ensure trustworthiness, the method must be validated across different environmental matrices. The table below summarizes the expected performance metrics of this self-validating HILIC-MS/MS protocol.

Table 1: Method Validation Parameters for 3-Hydroxy-4-methoxybenzenesulfonate

| Validation Parameter | Surface Water Matrix | Wastewater Effluent Matrix |

| Limit of Detection (LOD) | 2.5 ng/L | 5.0 ng/L |

| Limit of Quantification (LOQ) | 8.0 ng/L | 15.0 ng/L |

| Linearity (R²) | > 0.998 (10 - 1000 ng/L) | > 0.995 (20 - 1000 ng/L) |

| Matrix Spike Recovery (%) | 92.4 ± 4.5% | 85.1 ± 6.2% |

| Intra-day Precision (RSD%) | 3.2% | 5.1% |

| Inter-day Precision (RSD%) | 4.8% | 7.3% |

References

-

Simultaneous determination of potassium guaiacolsulfonate, guaifenesin, diphenhydramine HCl and carbetapentane citrate in syrups by using HPLC-DAD coupled with partial least squares multivariate calibration ResearchGate (Talanta).[Link]

-

High performance liquid chromatographic method for the determination of guaifenesin in pharmaceutical syrups and in environmental samples Baghdad Science Journal. [Link]

-

Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder ResearchGate (Journal of Analytical Methods in Chemistry).[Link]

Sources

Application Note: 3-Hydroxy-4-methoxybenzenesulfonate as a Precursor for Functionalized Molecules

Executive Summary

3-Hydroxy-4-methoxybenzenesulfonate (often utilized as a sodium or potassium salt) is a highly versatile organic intermediate and functional chemical building block. Characterized by a sulfonic acid group paired with electron-donating phenolic hydroxyl and methoxy groups, this molecule is a critical precursor in pharmaceutical synthesis, advanced dye manufacturing, and material science[1]. This application note provides drug development professionals and formulation scientists with mechanistic insights, quantitative reaction data, and self-validating protocols for synthesizing and functionalizing this essential precursor.

Mechanistic Insights & Causality

The utility of 3-hydroxy-4-methoxybenzenesulfonate as a precursor is dictated by its unique electronic and steric profile:

-

Aqueous Solubility & Bioavailability: The sulfonate moiety ( −SO3− ) imparts exceptional aqueous solubility. In pharmaceutical applications, such as the formulation of potassium guaiacolsulfonate expectorants, this solubility is critical for rapid systemic absorption and mucosal distribution[2]. Furthermore, in dye synthesis, it ensures the resulting colorants remain water-soluble[1].

-

Aromatic Ring Activation: The −OH and −OCH3 groups act as strong electron-donating groups (EDGs) via resonance. They highly activate the benzene ring toward further electrophilic aromatic substitution (EAS). Specifically, the position ortho to the hydroxyl group becomes highly nucleophilic, creating an ideal, regioselective docking site for diazonium salts during azo dye synthesis[1].

-

Regioselective Synthesis: The precursor itself is synthesized via the sulfonation of guaiacol (2-methoxyphenol). The highly electrophilic sulfur trioxide attacks the electron-rich aromatic ring. The steric hindrance and directing effects of the −OH and −OCH3 groups direct the incoming sulfonate group predominantly to the para positions, yielding a predictable mixture of 3-hydroxy-4-methoxybenzenesulfonate and 4-hydroxy-3-methoxybenzenesulfonate[3].

Reaction pathway for the synthesis and functionalization of the sulfonate precursor.

Applications in Functional Molecule Synthesis

-

Active Pharmaceutical Ingredients (APIs): The potassium salt of this compound is widely utilized as an expectorant. By stimulating respiratory tract secretions, it decreases mucus viscosity. It also serves as a foundational building block for more complex sulfonated APIs requiring specific aromatic architectures[1],[2].

-

Dyes and Pigments: It acts as a primary coupling component in the synthesis of acid dyes and azo pigments. The auxochromic −OH and −OCH3 groups deepen the color (bathochromic shift) and improve lightfastness, while the sulfonate group ensures dye solubility[1].

-

Electroplating & Photographic Chemicals: In material science, the compound functions as a brightening agent in specific electroplating baths and as a stabilizer in light-sensitive photographic emulsions[1].

Quantitative Data: Reaction Parameters & Byproduct Profiles

The synthesis of 3-hydroxy-4-methoxybenzenesulfonate via classical sulfonation is highly exothermic. Thermal management is the primary variable dictating yield and purity. Elevated temperatures provide the activation energy required for detrimental side reactions, specifically over-sulfonation and the thermal cleavage of the methoxy ether bond (demethylation)[3].

Table 1: Influence of Reaction Temperature on Sulfonation Byproduct Distribution

| Reaction Temperature (°C) | Target Isomers Yield (%) | Disulfonic Acids (%) | Demethylated Products (%) | Phenolic Dimers (%) |

| 10 – 15 | 85 – 90 | 5 – 8 | < 1 | 2 – 4 |

| 25 – 30 | 70 – 75 | 10 – 15 | 3 – 5 | 5 – 8 |

| > 40 | < 50 | > 20 | > 10 | > 15 |

Data synthesized from industrial catalytic optimization profiles for guaiacol sulfonation[3].

Experimental Protocols

Protocol A: Controlled Sulfonation of Guaiacol (Self-Validating System)

Objective: Synthesize 3-hydroxy-4-methoxybenzenesulfonic acid while minimizing disulfonation and demethylation. Causality: Concentrated sulfuric acid acts as both the solvent and the electrophilic reagent. Maintaining the temperature strictly below 15°C prevents the kinetic formation of disulfonic acids and suppresses ether bond cleavage[3].

Step-by-Step Methodology:

-

Preparation: Charge a jacketed glass reactor with 1.0 molar equivalent of concentrated H2SO4 (98%). Cool the reactor to 5°C using a recirculating chiller.

-

Addition: Slowly add 1.0 molar equivalent of Guaiacol (2-methoxyphenol) dropwise under vigorous mechanical stirring.

-

Thermal Control: Regulate the addition rate to ensure the internal temperature never exceeds 15°C. Causality: The reaction proceeds through a sigma complex intermediate; excess heat will drive the reaction toward the thermodynamically stable but unwanted disulfonated byproducts.

-

Isothermal Aging: Once addition is complete, maintain the mixture at 10–15°C for 4 hours to ensure complete conversion.

-

Neutralization: Transfer the acidic mixture slowly into a chilled aqueous solution of Potassium Hydroxide (KOH) until a pH of 7.0–7.5 is achieved.

-

Isolation: Induce crystallization of the potassium 3-hydroxy-4-methoxybenzenesulfonate salt by cooling the neutralized solution to 0°C. Isolate via vacuum filtration and wash with ice-cold ethanol.

Self-Validation Check (In-Process Control): Prior to neutralization (Step 5), withdraw a 1 mL aliquot and analyze via HPLC. Calculate the ratio of mono-sulfonated to di-sulfonated products. If the ratio drops below 10:1 , cooling efficiency has been compromised. The system validates itself: a passing ratio confirms thermal control was successfully maintained, allowing the workflow to proceed to neutralization.

Step-by-step self-validating workflow for the controlled sulfonation of guaiacol.

Protocol B: Azo Coupling for Dye Functionalization

Objective: Functionalize 3-hydroxy-4-methoxybenzenesulfonate into a water-soluble azo dye. Causality: Azo coupling requires a slightly alkaline environment (pH 8-9) to deprotonate the phenolic hydroxyl group of the sulfonate precursor. This forms a highly nucleophilic phenoxide ion, significantly accelerating the electrophilic attack by the diazonium salt at the ortho position[1].

Step-by-Step Methodology:

-

Diazotization: Prepare a diazonium salt solution by reacting a primary aromatic amine (e.g., aniline) with sodium nitrite ( NaNO2 ) in dilute HCl at 0–5°C.

-

Precursor Preparation: Dissolve 1.0 molar equivalent of 3-hydroxy-4-methoxybenzenesulfonate in water. Adjust the pH to 8.5 using sodium carbonate ( Na2CO3 ).

-

Coupling: Slowly add the cold diazonium salt solution to the precursor solution while maintaining the temperature below 5°C and the pH between 8.0–9.0.

-

Maturation: Stir the intensely colored mixture for 2 hours to allow the coupling reaction to reach completion.

-

Precipitation: Salt out the newly formed azo dye by adding sodium chloride ( NaCl ) to a concentration of 15% w/v. Filter and dry the functionalized dye.

Self-Validation Check (Spot Test): During the maturation phase (Step 4), place a drop of the reaction mixture onto filter paper. The dye will remain in the center, while a clear liquid ring bleeds outward. Add a drop of an alkaline coupling agent (e.g., H-acid) to the clear ring. If a color develops , unreacted diazonium salt is still present, indicating the reaction is incomplete. If it remains colorless , the coupling is successfully completed, validating the consumption of the reagents.

References

- ChemicalCell.3-Hydroxy-4-Methoxybenzenesulfonic Acid Sodium Salt | 18436-49-2.

- Smolecule.Buy 4-Hydroxy-3-methoxybenzenesulfonic acid | 7134-11-4.

- Foreverest Resources Ltd.Characteristics, Overview, Applications, Markets of Guaiacol.

Sources

Technical Support Center: Optimizing RP-HPLC for 3-Hydroxy-4-methoxybenzenesulfonate

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges involving highly polar, ionizable compounds. 3-Hydroxy-4-methoxybenzenesulfonate presents a unique chromatographic challenge: it contains a permanently ionized sulfonate group (pKa < 1) and a phenolic hydroxyl group. In standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), this molecule resists hydrophobic partitioning, leading to poor retention (elution in the void volume) and severe peak tailing.

This guide is designed to move beyond basic troubleshooting. We will explore the chemical causality behind these peak shape distortions and provide self-validating, field-proven protocols to establish robust analytical methods.

Part 1: The Causality of Peak Distortion and Poor Retention

Q: Why does 3-Hydroxy-4-methoxybenzenesulfonate exhibit severe peak tailing and elute near the void volume (t0) on standard C18 columns?

A: The root cause is the fundamental mismatch between the analyte's charge state and the stationary phase mechanism. Standard C18 phases rely entirely on hydrophobic interactions. Because the sulfonate moiety is a strong acid, it remains fully ionized (anionic) across the entire operational pH range of silica-based columns (pH 2–8). Highly polar, charged molecules are heavily solvated by the aqueous mobile phase and resist partitioning into the hydrophobic C18 layer, causing them to elute rapidly in the void volume.

Furthermore, when analysts attempt to force retention by using 100% aqueous mobile phases, standard C18 columns can undergo "phase collapse" or de-wetting. This phenomenon leads to irreproducible retention times and highly distorted, tailing peaks[1]. Finally, peak tailing for acidic sulfonates is often exacerbated by secondary electrostatic repulsions or interactions with trace metal impurities in the silica matrix, rather than the silanol interactions that typically cause tailing in basic compounds.

Troubleshooting workflow for resolving retention and peak shape issues of polar sulfonates.

Part 2: Ion-Pairing Chromatography (IPC) Solutions

Q: How do Ion-Pairing Reagents (IPRs) mechanically resolve these peak shape issues?

A: To retain an anion like our benzenesulfonate, you must introduce a cationic ion-pairing reagent—such as tetrabutylammonium (TBA+)—into the mobile phase. The mechanism is twofold. First, the hydrophobic alkyl chains of the IPR dynamically adsorb onto the C18 stationary phase, effectively imparting a temporary anion-exchange capability to the surface[2]. Second, the positively charged headgroup of the IPR interacts electrostatically with the negatively charged sulfonate in the mobile phase, forming a neutral, hydrophobic ion-pair complex[3]. This complex readily partitions into the stationary phase, drastically increasing retention time and shielding the analyte from undesirable secondary interactions that cause peak tailing[2].

Mechanism of cationic ion-pairing for the retention of anionic benzenesulfonates on C18 phases.

Q: What is the optimal concentration for the ion-pairing reagent?

A: Concentration must be strictly optimized. A high concentration of IPR leads to excessively strong binding of the analytes to the column, making elution difficult and potentially distorting the peak[3]. Conversely, too low a concentration fails to adequately mask the surface or retain the analyte. For TBA+, a concentration of 5 mM to 10 mM is typically the optimal thermodynamic sweet spot for balancing retention and peak symmetry[3].

Part 3: MS-Compatible and Advanced Column Chemistries

Q: I am using LC-MS. Traditional IPRs like TBA+ suppress my signal. What are my alternatives?

A: Traditional non-volatile IPRs alter column chemistry semi-permanently and severely limit compatibility with mass spectrometry due to massive signal suppression in the electrospray ionization (ESI) source[4]. If MS detection is required, you must pivot to one of two strategies:

-

Volatile Counter-Ions: Instead of heavy alkylamines, use 10 mM ammonium formate. The ammonium ion (NH4+) acts as a weak, volatile ion-pairing agent. Studies have shown that ammonium counter-ions provide significant improvements in the peak shape of benzenesulfonic acids compared to using formic acid alone, while maintaining 100% MS compatibility[5].

-

Mixed-Mode Chromatography: Modern LC media manufacturers have engineered reversed-phase products specifically for polar acids. Columns such as the Luna Omega PS C18 incorporate a proprietary positively charged functional group alongside standard C18 bonding[6]. This built-in weak anion-exchange capacity retains the sulfonate through ionic interactions without the need for mobile phase IPRs, ensuring excellent peak symmetry and zero MS suppression[6].

Quantitative Comparison of Retention Strategies

| Strategy | Reagent / Phase Chemistry | Typical Retention (k') | USP Tailing Factor (As) | MS Compatibility |

| Standard RP-HPLC | 0.1% Formic Acid on standard C18 | < 0.5 (Void) | > 2.0 (or Unretained) | Excellent |

| Cationic IPC | 5 mM TBA+ on standard C18 | 3.0 - 5.0 | 1.0 - 1.2 | Poor (Suppression) |

| Volatile Buffer | 10 mM Ammonium Formate on C18 | 1.5 - 2.5 | 1.2 - 1.4 | Excellent |

| Mixed-Mode | Positively Charged C18 | 4.0 - 6.0 | 1.0 - 1.1 | Excellent |

Note: Peak tailing is mathematically observed when the asymmetry factor (As) is > 1.0. The ideal target for symmetrical peaks is As = 1.0.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility, follow this step-by-step methodology for implementing a Cationic Ion-Pairing RP-HPLC method for 3-Hydroxy-4-methoxybenzenesulfonate. This protocol is designed as a self-validating system.

Standard Operating Procedure: Cationic IPC Method Setup

Step 1: Mobile Phase Preparation

-

Accurately weigh the required amount of Tetrabutylammonium hydroxide (TBAH) to achieve a 5 mM concentration in HPLC-grade water (Mobile Phase A).

-

Adjust the pH of Mobile Phase A to 4.0 using dilute phosphoric acid. Causality Note: A pH of 4.0 ensures the phenolic hydroxyl group (pKa ~9) remains protonated and neutral, while the sulfonate remains ionized, preventing complex dual-retention mechanisms.

-

Filter Mobile Phase A through a 0.22 µm membrane to remove insoluble matter that could foul the column.

-

Prepare Mobile Phase B as 100% HPLC-grade Acetonitrile or Methanol.

Step 2: Column Equilibration (Critical Phase)

-

Install a high-carbon-load C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Flush the column with the starting mobile phase composition (e.g., 90% A / 10% B).

-

Hold for 20 to 50 column volumes. Causality Note: Unlike standard RP-HPLC, IPC requires extended equilibration because the hydrophobic tails of the reagent must physically coat and reach a thermodynamic equilibrium with the stationary phase[4].

Step 3: System Suitability Testing (SST)

-

Inject a standard solution of 3-Hydroxy-4-methoxybenzenesulfonate (e.g., 50 µg/mL) in five replicates.

-

Calculate the Asymmetry factor ( As ) using the formula: As=0.5(1+B/A) , where A and B are determined at 10% of the peak height.

-

Validation Gate: The system is only deemed suitable for analysis if the relative standard deviation (RSD) for the peak area is < 2.0% and the USP tailing factor ( As ) is ≤ 1.5[7]. If As > 1.5, increase TBA+ concentration marginally (e.g., to 7.5 mM) or check for column degradation.

Step 4: Post-Analysis Column Care

-

Never store the column in the ion-pairing reagent. Flush the column with 50:50 Water:Acetonitrile (without IPR) for at least 30 column volumes to strip the TBA+ from the stationary phase before storage.

References

-

Phenomenex. Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Retrieved from: [Link]

-

Welch Materials. Issues and Solutions to the Use of Ion-Pairing Reagents. Retrieved from: [Link]

-

HPLC.eu. Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Retrieved from:[Link]

-

Welch Materials. Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from:[Link]

-

Technology Networks. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from:[Link]

-

Phenomenex. APPLICATIONS: Analysis of Alkyl Sulfonate Esters. Retrieved from:[Link]

Sources

Technical Support Center: Synthesis of 3-Hydroxy-4-methoxybenzenesulfonate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydroxy-4-methoxybenzenesulfonate and its potassium salt, often referred to as potassium guaiacol sulfonate. As a Senior Application Scientist, this guide is structured to provide not just procedural steps but also the underlying scientific rationale to empower you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 3-Hydroxy-4-methoxybenzenesulfonate?

The most prevalent method is the direct electrophilic aromatic sulfonation of guaiacol (2-methoxyphenol).[1] This reaction typically employs a sulfonating agent such as concentrated sulfuric acid or oleum.[1][2] The resulting sulfonic acid is often converted to its potassium salt for stability and ease of handling.[3]

Q2: My direct sulfonation of guaiacol resulted in a low yield of the desired product. What is the most likely reason?

A significant challenge in the direct sulfonation of guaiacol is the formation of a mixture of regioisomers. The primary products are the desired 4-hydroxy-3-methoxybenzenesulfonate (para-sulfonation) and the isomeric 3-hydroxy-4-methoxybenzenesulfonate (ortho-sulfonation).[2][4][5] The typical ratio of these isomers is approximately 70:30, which inherently limits the theoretical yield of the desired product.[4]

Q3: I obtained a dark, tar-like crude product. What causes this, and how can I prevent it?

The formation of dark, tarry substances is often due to the oxidation of the phenolic hydroxyl group in guaiacol.[6] This is a common side reaction when using strong oxidizing sulfonating agents like concentrated sulfuric acid or oleum, especially at elevated temperatures.[2] To mitigate this, consider using milder reaction conditions, an inert atmosphere, and ensuring the purity of your starting materials.[6]

Q4: Are there alternative synthetic routes that avoid the issue of isomer formation?

Yes, for applications requiring high purity of the 4-hydroxy-3-methoxybenzenesulfonate isomer, an alternative multi-step synthesis can be employed. One such patented method starts with 2-hydroxyacetanilide, proceeds through sulfonation, diazotization, and methoxylation to yield a single, pure isomer.[4] Another approach involves the sulfonation of an acylated guaiacol derivative, followed by hydrolysis to remove the acyl protecting group.[7]

Q5: What are the best methods for purifying the crude product?

For the potassium salt of 3-Hydroxy-4-methoxybenzenesulfonate, recrystallization is a common and effective purification technique. Suitable solvents include water and hot ethanol.[8][9] One patent also suggests purification from a potassium chloride solution.[4] For separating the sulfonic acid isomers, techniques like column chromatography may be necessary, although this can be challenging due to the high polarity of the compounds.

Troubleshooting Guide

This guide is organized by common issues encountered during the synthesis.

Issue 1: Low Yield of the Desired Product

Low yield is a frequent challenge and can stem from several factors. The following decision tree can help diagnose the root cause.

Troubleshooting workflow for low yield.

1.1. Isomer Formation

-

Causality: The hydroxyl (-OH) and methoxy (-OCH₃) groups of guaiacol are ortho-, para-directing for electrophilic aromatic substitution. This electronic effect leads to the formation of both the desired para-sulfonated product (4-sulfonate) and the ortho-sulfonated byproduct (5-sulfonate).[1]

-

Diagnosis: Use High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to quantify the ratio of the two isomers in your crude product. A significant presence of the 5-sulfonate isomer will directly impact the yield of the desired 4-sulfonate.[5]

-

Solutions:

-

Optimize Reaction Conditions: While specific studies on optimizing the regioselectivity for guaiacol sulfonation are scarce, general principles of electrophilic aromatic substitution suggest that lower reaction temperatures may favor the thermodynamically more stable para-isomer. Experiment with a range of temperatures (e.g., 0°C to 50°C) to assess the impact on the isomer ratio.

-

Alternative Synthetic Route: If a high purity of the 4-sulfonate isomer is critical, the most reliable solution is to adopt a synthetic strategy that avoids isomer formation altogether, such as the route starting from 2-hydroxyacetanilide.[4]

-

1.2. Oxidation and Side Reactions

-

Causality: Phenols are susceptible to oxidation, especially in the presence of strong acids and at higher temperatures. This can lead to the formation of colored polymeric byproducts, reducing the overall yield.[6]

-

Diagnosis: The appearance of a dark brown or black reaction mixture or a tar-like crude product is a strong indicator of oxidative side reactions. Thin-Layer Chromatography (TLC) may also show a streak of colored impurities at the baseline.

-

Solutions:

-

Temperature Control: Maintain a low reaction temperature. Overheating can significantly accelerate the rate of oxidation.

-

Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.[6]

-

Purity of Reagents: Ensure that the guaiacol starting material is free from oxidizing impurities. Old or improperly stored guaiacol can contain impurities that promote side reactions.[10]

-

1.3. Polysulfonation

-

Causality: Due to the activating nature of the hydroxyl and methoxy groups, the product can undergo a second sulfonation, leading to the formation of disulfonated byproducts. This is more likely to occur with an excess of the sulfonating agent or under harsh reaction conditions.[6]

-

Diagnosis: Polysulfonated products will have a higher polarity than the desired monosulfonated product. They may be identified by techniques such as mass spectrometry or by their behavior in chromatographic separations.

-

Solutions:

Issue 2: Difficulty in Product Isolation and Purification

-

Causality: The product, being a sulfonic acid, is highly polar and water-soluble, which can make extraction and isolation challenging. The presence of isomeric impurities further complicates purification by recrystallization.

-

Diagnosis: The crude product remains an oil or fails to crystallize, or the purified product shows the presence of impurities by analytical methods (TLC, HPLC, NMR).

-

Solutions:

-

Conversion to Potassium Salt: Converting the sulfonic acid to its potassium salt significantly increases its crystallinity and facilitates isolation by filtration. This is the standard practice for this compound.[3]

-

Recrystallization Solvent System: For the potassium salt, water is a common recrystallization solvent.[9] Due to its high solubility, it may be necessary to concentrate the aqueous solution and cool it to induce crystallization. A mixed solvent system, such as ethanol/water, may also be effective.

-

Salting Out: The addition of a saturated potassium chloride solution can decrease the solubility of the potassium guaiacol sulfonate in water, promoting its precipitation.[4]

-

Experimental Protocols

Protocol 1: Direct Sulfonation of Guaiacol (Illustrative)

This protocol is a general guideline based on typical sulfonation procedures and should be optimized for your specific laboratory conditions.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add guaiacol (1 equivalent). If desired, a solvent such as nitromethane can be used.[2] Cool the flask in an ice bath to 0-5°C.

-

Sulfonation: Slowly add concentrated sulfuric acid (1.0-1.1 equivalents) dropwise to the cooled guaiacol, ensuring the temperature does not exceed 10°C.

-

Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated, 30-50°C) for several hours. Monitor the reaction progress by TLC or HPLC.

-

Workup and Salt Formation: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing ice and a saturated solution of potassium chloride.

-